molecular formula C12H11FN2OS2 B2768976 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide CAS No. 896356-26-6

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2768976
CAS No.: 896356-26-6
M. Wt: 282.35
InChI Key: LQKXIVFBECQPPU-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)-N-(thiazol-2-yl)propanamide is a synthetic small molecule characterized by a thioether linkage to a 4-fluorophenyl group and a propanamide chain terminating in a thiazol-2-yl moiety. Its structure combines a fluorinated aromatic system with a thiazole heterocycle, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition. For example, the closely related compound N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (HF-154) demonstrates potent inhibitory effects on KPNB1 (a nuclear transport receptor) and anticancer activity in prostate cancer cell lines (PC3) .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS2/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4,6,8H,5,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKXIVFBECQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Arylthio Group

Halogen Substitution: Fluorine vs. Chlorine
  • 3-((4-Chlorophenyl)thio)-N-(thiazol-2-yl)propanamide (): Replacing the 4-fluorophenyl group with a 4-chlorophenylthio moiety increases lipophilicity and electron-withdrawing effects. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance target binding in hydrophobic pockets.
Sulfonyl vs. Thioether Linkages
  • N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (): Replacing the thioether with a sulfonyl group introduces stronger electron-withdrawing effects and polarity, which may alter solubility and metabolic stability.

Modifications to the Thiazole Ring

  • N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c]triazol-3-yl)thio)propanamide ():
    Incorporating a benzothiazole moiety enhances π-π stacking interactions with protein targets. This compound’s extended aromatic system may improve binding affinity but reduce solubility .

Propanamide Chain Variations

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (HF-154) (): Substituting the thioether with a furan-2-yl group introduces an electron-rich heterocycle. HF-154 showed 72% tumor growth inhibition in PC3 xenograft models, highlighting the furan group’s role in enhancing in vivo efficacy .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
3-((4-Fluorophenyl)thio)-N-(thiazol-2-yl)propanamide 3.2 0.15 Moderate
HF-154 2.8 0.22 High
Compound 14 () 3.5 0.08 Low

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine and chlorine enhance target binding via hydrophobic and electronic interactions, but chlorine’s larger size may improve affinity in certain cases .
  • Heterocyclic Moieties : Thiazole and benzothiazole rings contribute to π-π stacking, while furan improves solubility and in vivo activity .
  • Linker Flexibility : Thioethers balance lipophilicity and stability, whereas sulfonyl groups increase polarity at the cost of metabolic vulnerability .

Biological Activity

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's synthesis, biological mechanisms, and its various applications in scientific research.

Chemical Structure and Synthesis

The compound features a thiazole ring , a 4-fluorophenyl group , and a propanamide moiety . The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
  • Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is used, where a fluorobenzene derivative reacts with a suitable nucleophile.
  • Formation of the Propanamide Moiety : An amide coupling reaction is performed using coupling reagents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity due to electronic effects, while the thiazole ring contributes to its biological specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to significant downstream effects on cellular pathways .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, likely through activation of tumor suppressor pathways such as p53.
  • Cytotoxicity : It has been reported to have significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated activity against biofilms, disrupting their formation and preventing recurrence. This suggests potential applications in treating infections associated with biofilm-forming bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Compound ModificationEffect on Activity
Fluorine SubstitutionEnhances electronic properties
Thiazole Ring PresenceEssential for cytotoxic activity
Amide Bond FormationCritical for binding affinity

Research indicates that modifications to the phenyl and thiazole moieties can significantly influence the compound's potency and selectivity against various biological targets .

Case Studies

  • Antitumor Activity : A study evaluated several thiazole derivatives, including this compound, demonstrating significant cytotoxicity against human cancer cell lines (IC50 < 10 µM). The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Biofilm Disruption : Another study highlighted the compound's ability to clear preformed biofilms in vitro, suggesting its potential as an antimicrobial agent in clinical settings.

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